REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:8]I.Cl[CH2:11][C:12]#[N:13].[C:14](=[S:16])=[S:15]>O.CN(C)C=O>[CH3:8][S:15][C:14]1[S:16][C:11]([C:12]#[N:13])=[C:6]([NH2:7])[C:3]=1[C:4]#[N:5] |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
have been added
|
Type
|
ADDITION
|
Details
|
During the addition the mixture
|
Type
|
CUSTOM
|
Details
|
kept at a temperature of 0°-10° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
after 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
ADDITION
|
Details
|
4.0 g of powdered KOH are added
|
Type
|
CUSTOM
|
Details
|
rising to approximately 42° C
|
Type
|
STIRRING
|
Details
|
After stirring for another hour at 30°-35°° C
|
Type
|
ADDITION
|
Details
|
, 600 ml of water and 100 ml of diethyl ether are added
|
Type
|
WASH
|
Details
|
washed successively with water, isopropyl alcohol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |